2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid
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Overview
Description
2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a fluoro, methoxy, and nitro group attached to a benzene ring, along with an acetic acid moiety. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoro-3-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Methoxylation: The nitrated product is then subjected to methoxylation, where a methoxy group is introduced at the 3-position using methanol and a suitable catalyst.
Carboxylation: The final step involves the carboxylation of the benzene ring to introduce the acetic acid moiety. This can be achieved through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid depends on its interaction with specific molecular targets. The presence of the nitro group allows for potential redox reactions, while the fluoro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-4-methoxy-6-nitrophenyl)acetic acid
- 2-(2-Fluoro-3-methoxy-5-nitrophenyl)acetic acid
- 2-(2-Fluoro-3-methoxy-6-chlorophenyl)acetic acid
Uniqueness
2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid is unique due to the specific positioning of the fluoro, methoxy, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-(2-fluoro-3-methoxy-6-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-16-7-3-2-6(11(14)15)5(9(7)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAMMPZTGWIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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